1-Adamantyl(trimethyl)silane
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Overview
Description
1-Adamantyl(trimethyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is notable for its unique structural properties, which combine the rigidity of the adamantane framework with the versatility of the trimethylsilyl group. These features make it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl(trimethyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with trimethylsilyl lithium in an anhydrous solvent such as tetrahydrofuran. The reaction typically proceeds at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The adamantyl moiety can be oxidized to form adamantyl ketones or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or nickel.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution: Various substituted adamantyl derivatives.
Oxidation: Adamantyl ketones and alcohols.
Reduction: Reduced adamantyl derivatives with different functional groups.
Scientific Research Applications
1-Adamantyl(trimethyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential in modifying biological molecules and studying their interactions.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Adamantyl(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution, allowing the compound to act as a versatile intermediate in organic synthesis. The adamantyl moiety provides structural stability and rigidity, making the compound suitable for applications requiring robust molecular frameworks.
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Aminosupersilane: Contains an adamantyl group and is used in cross-electrophile coupling reactions.
Chlorotris(trimethylsilyl)silane: Used in various synthetic applications, particularly in the formation of silicon-carbon bonds.
Uniqueness: 1-Adamantyl(trimethyl)silane stands out due to the combination of the adamantyl group’s rigidity and the trimethylsilyl group’s reactivity. This unique combination makes it a valuable reagent in both academic research and industrial applications.
Properties
IUPAC Name |
1-adamantyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Si/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWQUFUVGXLEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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